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Compound of Interest

Compound Name: Boc-Inp-OH

Cat. No.: B188232 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Boc-Inp-OH, also known as 1-Boc-piperidine-4-carboxylic acid or Boc-isonipecotic acid, is a

valuable building block in organic synthesis, particularly in the fields of peptide chemistry and

medicinal chemistry.[1][2] Its rigid piperidine core makes it a useful scaffold for introducing

conformational constraints into peptides and small molecules.[2] The tert-butyloxycarbonyl

(Boc) protecting group on the nitrogen atom allows for selective reactions at the carboxylic acid

functionality and is readily removed under acidic conditions, making it highly compatible with

standard solid-phase peptide synthesis (SPPS) protocols.[3][4][5]

These application notes provide detailed protocols for the use of Boc-Inp-OH in both solid-

phase peptide synthesis and as a key intermediate in the synthesis of neuroactive compounds,

such as GABA uptake inhibitors.

Physicochemical Properties and Data
A summary of the key physicochemical properties of Boc-Inp-OH is provided in the table below

for easy reference. This data is crucial for reaction planning, characterization, and quality

control.
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Property Value Reference(s)

Synonyms
1-Boc-piperidine-4-carboxylic

acid, Boc-isonipecotic acid

Molecular Formula C₁₁H₁₉NO₄

Molecular Weight 229.27 g/mol

CAS Number 84358-13-4

Appearance White to off-white solid

Purity (typical) ≥99.0% (HPLC)

Solubility

Soluble in organic solvents

such as DMF, DCM, and

methanol. Insoluble in water.

[1]

Application 1: Incorporation into Peptides via Solid-
Phase Peptide Synthesis (SPPS)
Boc-Inp-OH is a valuable non-standard amino acid analog for introducing a constrained cyclic

structure within a peptide sequence. The following protocol outlines the steps for its

incorporation using a standard Boc-SPPS workflow.

Experimental Protocol: Boc-SPPS Cycle for Boc-Inp-OH
Incorporation
This protocol describes a single coupling cycle for adding Boc-Inp-OH to a resin-bound peptide

chain with a free N-terminal amine.

Materials:

Peptide-resin with a free N-terminal amine

Boc-Inp-OH

Coupling reagent (e.g., HBTU, HATU, or DIC)[6]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.medchemexpress.com/boc-inp-oh.html
https://www.benchchem.com/product/b188232?utm_src=pdf-body
https://www.benchchem.com/product/b188232?utm_src=pdf-body
https://www.benchchem.com/product/b188232?utm_src=pdf-body
https://www.benchchem.com/product/b188232?utm_src=pdf-body
https://www.bachem.com/articles/peptides/efficient-peptide-synthesis-a-guide-to-coupling-reagents-additives/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b188232?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Base (e.g., DIPEA or NMM)[6]

N,N-Dimethylformamide (DMF), peptide synthesis grade

Dichloromethane (DCM), peptide synthesis grade

Trifluoroacetic acid (TFA)

Kaiser test kit

Procedure:

Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.

Boc Deprotection:

Drain the DMF.

Add a solution of 50% TFA in DCM to the resin and agitate for 2-5 minutes.[7]

Drain the TFA/DCM solution.

Add a fresh portion of 50% TFA in DCM and agitate for an additional 20-30 minutes.[7]

Drain the deprotection solution and wash the resin thoroughly with DCM followed by DMF.

Neutralization:

Wash the resin with a 5-10% solution of DIPEA in DMF for 2-5 minutes.[3][5]

Repeat the neutralization step.

Wash the resin thoroughly with DMF.

Coupling of Boc-Inp-OH:

In a separate vial, pre-activate Boc-Inp-OH (2-4 equivalents relative to resin loading) with

a suitable coupling reagent (e.g., HBTU, 2-4 equivalents) and a base (e.g., DIPEA, 4-8

equivalents) in DMF for 5-10 minutes.[8]
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Add the pre-activated Boc-Inp-OH solution to the resin.

Agitate the mixture for 1-4 hours at room temperature. The steric nature of Boc-Inp-OH
may require longer coupling times compared to standard amino acids.[8]

Monitoring the Coupling Reaction:

Perform a Kaiser test to monitor the completion of the coupling reaction. A negative result

(yellow beads) indicates a complete reaction. If the test is positive (blue beads), the

coupling step should be repeated.

Washing:

Drain the coupling solution and wash the resin thoroughly with DMF and DCM.

The resin is now ready for the next deprotection and coupling cycle to continue the peptide

elongation.

Boc-SPPS Workflow Diagram
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Caption: Workflow for a single Boc-SPPS cycle for incorporating Boc-Inp-OH.

Quantitative Data for Boc-Inp-OH Coupling
The efficiency of coupling can be influenced by the chosen reagents and the peptide sequence.

The following table provides a general overview of expected outcomes.
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Parameter Typical Value Notes

Equivalents of Boc-Inp-OH 2 - 4
Relative to resin loading

capacity.

Equivalents of Coupling

Reagent (e.g., HBTU)
2 - 4

Equivalents of Base (e.g.,

DIPEA)
4 - 8

Coupling Time 1 - 4 hours
May require longer times due

to steric hindrance.

Coupling Efficiency >98%

Monitored by the Kaiser test.

Double coupling may be

necessary in some cases.

Crude Peptide Purity (post-

cleavage)
50 - 80%

Dependent on peptide length

and sequence. Purification via

HPLC is typically required.

Application 2: Synthesis of GABA Uptake Inhibitors
Boc-Inp-OH serves as a crucial starting material for the synthesis of nipecotic acid derivatives,

which are potent inhibitors of γ-aminobutyric acid (GABA) uptake in the central nervous system.

[9][10][11] These inhibitors have therapeutic potential for treating neurological disorders such

as epilepsy.

Experimental Protocol: Synthesis of a Nipecotic Acid-
Based GABA Uptake Inhibitor
The following protocol outlines a general synthetic route for the preparation of a GABA uptake

inhibitor starting from Boc-Inp-OH.

Materials:

Boc-Inp-OH
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Amine (R-NH₂)

Coupling reagent (e.g., EDC, HOBt)

Reducing agent (e.g., LiAlH₄)

Alkylating agent (e.g., R'-X)

Trifluoroacetic acid (TFA)

Appropriate solvents (e.g., DCM, THF, DMF)

Procedure:

Amide Formation:

Dissolve Boc-Inp-OH (1 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM.

Cool the solution to 0 °C.

Add EDC (1.1 equivalents) and stir for 30 minutes.

Add the desired amine (R-NH₂, 1 equivalent) and stir at room temperature overnight.

Work up the reaction to isolate the Boc-protected amide.

Reduction of the Carboxamide:

Dissolve the Boc-protected amide in anhydrous THF.

Carefully add LiAlH₄ (excess) at 0 °C.

Reflux the reaction mixture until the reduction is complete (monitored by TLC).

Quench the reaction carefully and work up to obtain the Boc-protected amine.

N-Alkylation (if required):

Dissolve the Boc-protected amine in DMF.
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Add a base (e.g., NaH) and the alkylating agent (R'-X).

Stir at room temperature until the reaction is complete.

Work up to isolate the N-alkylated product.

Boc Deprotection:

Dissolve the Boc-protected final intermediate in DCM.

Add TFA and stir at room temperature for 1-2 hours.

Evaporate the solvent and TFA to obtain the crude product.

Purification:

Purify the final compound by column chromatography or recrystallization to yield the

desired GABA uptake inhibitor.

Synthetic Pathway for a GABA Uptake Inhibitor

Boc-Inp-OH Boc-Protected AmideR-NH₂, EDC, HOBt Boc-Protected AmineLiAlH₄ Boc-Protected Final IntermediateR'-X, Base (optional) GABA Uptake InhibitorTFA

Click to download full resolution via product page

Caption: Synthetic route for a GABA uptake inhibitor from Boc-Inp-OH.

Safety and Handling
Boc-Inp-OH should be handled in a well-ventilated area, and appropriate personal protective

equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For

detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion
Boc-Inp-OH is a versatile and valuable reagent for researchers in peptide synthesis and drug

development. The protocols and data presented here provide a comprehensive guide for its
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effective use in the laboratory. The ability to introduce conformational constraints and serve as

a key intermediate in the synthesis of bioactive molecules underscores its importance in

modern chemical and pharmaceutical research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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